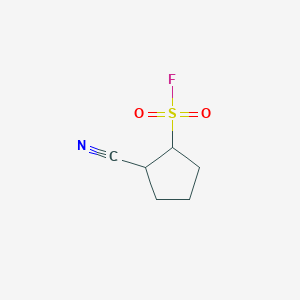

2-Cyanocyclopentane-1-sulfonyl fluoride

Description

The Evolving Landscape of Sulfonyl Fluoride (B91410) Chemistry and its Significance in Contemporary Research

The chemistry of sulfonyl fluorides (R-SO₂F) has undergone a remarkable renaissance, transforming from relatively stable and inert functional groups to powerful tools in contemporary chemical research. s-a-s.orglibretexts.org Historically, sulfonyl fluorides were often overshadowed by their more reactive sulfonyl chloride counterparts. cheminfo.org However, their unique stability-reactivity balance is now widely recognized and exploited. libretexts.orgcheminfo.org Unlike sulfonyl chlorides, sulfonyl fluorides exhibit exceptional stability towards hydrolysis and are compatible with a wide range of harsh reaction conditions, yet they retain a potent, context-specific electrophilic reactivity towards nucleophiles like the side chains of serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine residues in proteins. nmrdb.orgnih.govlibretexts.org

This distinctive feature has positioned sulfonyl fluorides as "privileged" electrophiles in chemical biology and drug discovery. nmrdb.orgnih.gov They are integral components of activity-based probes for enzyme profiling and are increasingly utilized as "warheads" in the design of targeted covalent inhibitors. libretexts.orgnih.govbiophysics.org The ability of sulfonyl fluorides to form stable covalent bonds with biological targets can lead to drugs with enhanced potency, prolonged pharmacodynamic effects, and improved selectivity. libretexts.orgacdlabs.com

Furthermore, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by Sharpless and coworkers, has cemented the importance of the sulfonyl fluoride motif. nist.gov SuFEx is a new generation of click chemistry that relies on the robust and reliable formation of covalent links using sulfonyl fluoride hubs, enabling the modular assembly of complex molecules and materials. nist.gov The development of novel synthetic methods to access sulfonyl fluorides from readily available starting materials, such as sulfonic acids or aryl halides, continues to broaden the accessibility and application of this versatile functional group. cheminfo.orgnih.gov

Strategic Importance of 2-Cyanocyclopentane-1-sulfonyl fluoride within the Chemical Biology and Synthetic Domain

The strategic importance of this compound lies in its nature as a bifunctional molecule, incorporating two distinct and valuable chemical entities—a sulfonyl fluoride and a nitrile group—onto a conformationally constrained cyclopentane (B165970) scaffold. This combination offers significant potential in both chemical biology and synthetic chemistry. nmrdb.orgnmrdb.orgmestrelab.com

The sulfonyl fluoride group serves as a reactive handle for covalent modification of proteins. Its well-documented ability to selectively react with nucleophilic amino acid residues makes it an ideal component for designing covalent probes to investigate protein function or for developing targeted covalent inhibitors. libretexts.orgnih.govfluorine1.ru The cyclopentane ring provides a rigid framework, which can help to pre-organize the molecule for binding to a specific protein pocket, potentially enhancing selectivity and affinity compared to more flexible acyclic analogues.

The juxtaposition of a covalent warhead (the sulfonyl fluoride) and a versatile synthetic/binding handle (the nitrile) on a defined stereochemical scaffold makes this compound a promising building block for creating sophisticated chemical tools. nmrdb.orgnmrdb.org Such molecules could be employed in the development of "three-part" molecules like Proteolysis Targeting Chimeras (PROTACs), where one part binds the target protein, another recruits cellular machinery (like an E3 ligase), and a linker connects them. acdlabs.com The bifunctional nature of this compound provides a compact and structurally defined starting point for the synthesis of such complex molecular entities.

Data Tables

Table 1: Physicochemical Properties of this compound

This table outlines the key physicochemical identifiers and predicted properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₆H₈FNO₂S | spectroscopyonline.com |

| Molecular Weight | 177.2 g/mol | thermofisher.com |

| CAS Number | 2193067-44-4 | thermofisher.com |

| Monoisotopic Mass | 177.02597 Da | spectroscopyonline.com |

| Predicted XlogP | 0.8 | spectroscopyonline.com |

| SMILES | C1CC(C(C1)S(=O)(=O)F)C#N | spectroscopyonline.com |

| InChI | InChI=1S/C6H8FNO2S/c7-11(9,10)6-3-1-2-5(6)4-8/h5-6H,1-3H2 | spectroscopyonline.com |

| InChIKey | XODOZFYJEIOTCV-UHFFFAOYSA-N | spectroscopyonline.com |

Table 2: Predicted Spectroscopic Data for this compound

Disclaimer: The following spectroscopic data are predicted or based on characteristic values for the functional groups present, as experimental data for this specific compound is not publicly available.

| Spectrum Type | Predicted/Characteristic Value | Notes |

| Mass Spectrometry | [M+H]⁺: 178.03325 m/z[M+Na]⁺: 200.01519 m/z[M-H]⁻: 176.01869 m/z | Predicted adduct masses from computational analysis. spectroscopyonline.com |

| IR Spectroscopy | C≡N stretch: ~2240-2260 cm⁻¹SO₂ asymmetric stretch: ~1370-1410 cm⁻¹SO₂ symmetric stretch: ~1180-1210 cm⁻¹S-F stretch: ~810-850 cm⁻¹ | These are characteristic vibrational frequencies for nitrile and sulfonyl fluoride functional groups. |

| ¹H-NMR Spectroscopy | Chemical shifts (δ) are expected in the range of ~1.5-4.0 ppm. | The protons on the cyclopentane ring would appear as complex multiplets due to diastereotopicity and spin-spin coupling. Protons alpha to the sulfonyl fluoride and cyano groups would be shifted further downfield. |

| ¹³C-NMR Spectroscopy | C≡N: ~115-125 ppmCH-SO₂F: ~60-75 ppmCH-CN: ~25-40 ppmCH₂: ~20-35 ppm | Predicted chemical shift ranges for the carbon atoms based on the electronic environment. |

| ¹⁹F-NMR Spectroscopy | ~ +40 to +80 ppm (relative to CFCl₃) | The chemical shift for the fluorine atom in an alkyl sulfonyl fluoride typically falls within this range. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyanocyclopentane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FNO2S/c7-11(9,10)6-3-1-2-5(6)4-8/h5-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODOZFYJEIOTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)S(=O)(=O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193067-44-4 | |

| Record name | 2-cyanocyclopentane-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Architecture and Stereochemical Considerations of 2 Cyanocyclopentane 1 Sulfonyl Fluoride

Systematic Nomenclature and Standard Identifiers of 2-Cyanocyclopentane-1-sulfonyl fluoride (B91410)

The unambiguous identification of a chemical compound is paramount for clear scientific communication. To this end, a combination of systematic nomenclature and standardized identifiers are employed. For 2-Cyanocyclopentane-1-sulfonyl fluoride, these identifiers provide a comprehensive profile for its recognition in chemical databases and literature.

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound . This name systematically describes the arrangement of its constituent functional groups and the core carbocyclic ring.

In addition to its systematic name, a variety of standard identifiers are used to catalog this compound. The Chemical Abstracts Service (CAS) has assigned the registry number 2193067-44-4 . chemicalbook.com Further computational identifiers, which encode the molecular structure into a machine-readable format, are also available. These include the Simplified Molecular-Input Line-Entry System (SMILES) string, C1CC(C(C1)S(=O)(=O)F)C#N, and the International Chemical Identifier (InChI), InChI=1S/C6H8FNO2S/c7-11(9,10)6-3-1-2-5(6)4-8/h5-6H,1-3H2. uni.lu These identifiers facilitate efficient searching and cross-referencing across diverse chemical datasets.

Below is an interactive data table summarizing the key identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 2193067-44-4 |

| Molecular Formula | C6H8FNO2S |

| SMILES | C1CC(C(C1)S(=O)(=O)F)C#N |

| InChI | InChI=1S/C6H8FNO2S/c7-11(9,10)6-3-1-2-5(6)4-8/h5-6H,1-3H2 |

Detailed Structural Representation and Conformational Analysis of this compound

The molecular architecture of this compound is characterized by a five-membered cyclopentane (B165970) ring substituted with a cyano (-C≡N) group and a sulfonyl fluoride (-SO₂F) group on adjacent carbon atoms. The cyclopentane ring, unlike its six-membered counterpart cyclohexane (B81311), does not possess a single, rigid low-energy conformation. Instead, it adopts a series of non-planar conformations to alleviate the torsional strain that would be present in a planar structure.

The two most recognized conformations of the cyclopentane ring are the envelope and the half-chair forms. In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is puckered out of the plane. In the half-chair conformation, three carbons are coplanar, with one atom puckered above and another below the plane. These conformers are in a dynamic equilibrium, interconverting rapidly through a process known as pseudorotation.

The presence of the bulky sulfonyl fluoride and cyano substituents on adjacent carbons in this compound will influence the conformational preference of the cyclopentane ring. The substituents will preferentially occupy positions that minimize steric interactions. In the absence of specific experimental or computational data for this molecule, it is presumed that the bulkier sulfonyl fluoride group would favor a pseudo-equatorial position to reduce steric hindrance with the adjacent cyano group and the rest of the ring. The exact dihedral angles and bond lengths will be a function of the interplay between torsional strain, angle strain, and steric interactions between the substituents.

Isomeric Possibilities and Stereoisomeric Design within the this compound Scaffold

The presence of two substituted chiral centers at positions 1 and 2 of the cyclopentane ring gives rise to stereoisomerism in this compound. Specifically, the compound can exist as both cis and trans diastereomers.

In the cis isomer , the cyano and sulfonyl fluoride groups are on the same face of the cyclopentane ring. This diastereomer is chiral and will exist as a pair of enantiomers: (1R,2S)-2-cyanocyclopentane-1-sulfonyl fluoride and (1S,2R)-2-cyanocyclopentane-1-sulfonyl fluoride.

In the trans isomer , the cyano and sulfonyl fluoride groups are on opposite faces of the ring. This diastereomer is also chiral and will exist as a pair of enantiomers: (1R,2R)-2-cyanocyclopentane-1-sulfonyl fluoride and (1S,2S)-2-cyanocyclopentane-1-sulfonyl fluoride.

Therefore, a total of four stereoisomers are possible for this compound. The relative stability of the cis and trans isomers will depend on the steric and electronic interactions between the two substituent groups. Generally, for 1,2-disubstituted cyclopentanes, the trans isomer is often more stable as it places the bulky substituents further apart, minimizing steric repulsion. However, specific intramolecular interactions could potentially stabilize the cis conformer.

Comparative Analysis with Related Cyclopentane and Cyclohexane Sulfonyl Fluoride Derivatives

A comparative analysis of this compound with related cyclic sulfonyl fluorides can provide insights into the influence of ring size and substituent patterns on the molecule's properties.

Comparison with 3-Cyanocyclopentane-1-sulfonyl fluoride: The constitutional isomer, 3-cyanocyclopentane-1-sulfonyl fluoride, also possesses a cyclopentane ring with the same substituents. uni.lu However, the 1,3-disubstitution pattern will lead to different stereochemical and conformational outcomes compared to the 1,2-disubstituted subject of this article. The greater separation between the cyano and sulfonyl fluoride groups in the 1,3-isomer would likely reduce direct steric interactions between them, potentially leading to a different preferred ring conformation and altered chemical reactivity.

Comparison with Cyclohexanesulfonyl fluoride: Cyclohexanesulfonyl fluoride, with its six-membered ring, adopts a stable chair conformation to minimize angle and torsional strain. lookchem.com This is in contrast to the dynamic pseudorotation of the cyclopentane ring in this compound. The well-defined axial and equatorial positions in the cyclohexane chair would lead to more predictable substituent orientations and potentially different reactivity profiles compared to the more flexible cyclopentane system.

Comparison with 1-Cyanocyclohexane-1-sulfonyl fluoride: In this cyclohexane derivative, both the cyano and sulfonyl fluoride groups are attached to the same carbon atom. nih.gov This geminal substitution pattern eliminates the possibility of cis/trans isomerism that is central to the stereochemistry of this compound. The conformational analysis of 1-cyanocyclohexane-1-sulfonyl fluoride would be governed by the steric requirements of these two groups in the axial versus equatorial positions on a single carbon of the chair conformer.

Comparison with 3-Cyanocyclobutane-1-sulfonyl fluoride: While not a cyclohexane derivative, 3-cyanocyclobutane-1-sulfonyl fluoride offers a comparison with a smaller, more strained ring system. vulcanchem.com The cyclobutane (B1203170) ring is puckered to relieve some torsional strain, but it still possesses significant angle strain. The constraints of the four-membered ring would impose different bond angles and substituent orientations compared to the five-membered ring of this compound, likely influencing its chemical stability and reactivity.

This comparative analysis highlights how variations in ring size and substituent placement can significantly impact the molecular architecture and stereochemical complexity of cyclic sulfonyl fluorides.

Synthetic Methodologies for 2 Cyanocyclopentane 1 Sulfonyl Fluoride and Analogues

Classical and Contemporary Approaches to Sulfonyl Fluoride (B91410) Synthesis

The synthesis of sulfonyl fluorides, valued for their unique balance of stability and reactivity, has evolved significantly from classical methods to modern, highly efficient protocols. These compounds serve as crucial building blocks in medicinal chemistry, chemical biology, and materials science, most notably in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Halogen Exchange Reactions for Sulfonyl Fluoride Formation

The most traditional and widely practiced method for synthesizing sulfonyl fluorides is through the halogen exchange of precursor sulfonyl chlorides. nih.govrhhz.net This nucleophilic substitution reaction is typically achieved by treating the sulfonyl chloride with a fluoride salt. nih.gov

Common fluoride sources include potassium fluoride (KF) and potassium bifluoride (KHF2). nih.govacs.org The reactions are often performed in the presence of a phase transfer catalyst, such as 18-crown-6, to enhance the solubility and reactivity of the fluoride salt in organic solvents like acetonitrile. rhhz.netrsc.org The pioneering work in this area involved boiling aromatic or aliphatic sulfonyl chlorides with aqueous potassium fluoride solutions. rhhz.net Sharpless and co-workers have also utilized a saturated aqueous solution of KHF2 in a biphasic mixture with acetonitrile, THF, or CH2Cl2 at room temperature to achieve excellent yields for a wide variety of substrates. mdpi.com This method's robustness and tolerance for diverse functional groups make it a cornerstone of sulfonyl fluoride synthesis.

Table 1: Selected Conditions for Halogen Exchange Reactions

| Precursor | Fluoride Source | Catalyst/Solvent | Conditions | Yield | Citation |

|---|---|---|---|---|---|

| Arenesulfonyl Chloride | aq. KF | - | Boiling | Good | rhhz.net |

| Arenesulfonyl Chloride | KF | 18-crown-6 / Acetonitrile | - | Good | rhhz.net |

| Various Sulfonyl Chlorides | KHF2 (sat. aq.) | Acetonitrile / THF or CH2Cl2 | Room Temp. | Excellent | mdpi.com |

Direct Fluorosulfonylation via Radical and Catalytic Pathways

Recent advancements have focused on more direct methods to install the -SO2F group, bypassing the need for sulfonyl chloride intermediates. Radical fluorosulfonylation has emerged as a powerful strategy. nih.govnih.gov Photoredox catalysis, in particular, has enabled the radical fluorosulfonylation of olefins. researchgate.netresearchgate.net A key innovation in this area is the development of bench-stable, redox-active fluorosulfonyl radical precursors, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. nih.govresearchgate.net These reagents are easier to handle than gaseous precursors like FSO2Cl and provide high yields in the difunctionalization of olefins. nih.gov This approach has been successfully applied to the hydro-fluorosulfonylation of unactivated alkenes and alkynes, offering a facile route to aliphatic and alkenyl sulfonyl fluorides, respectively. nih.gov

Catalytic, non-radical pathways have also been developed. A notable method involves the reaction of alkyl, aryl, and heteroaryl Grignard reagents with sulfuryl fluoride (SO2F2). mdpi.com This straightforward synthesis proceeds in THF at room temperature, accommodating a range of functional groups on the Grignard reagent, including halogens and electron-donating groups, to produce the desired sulfonyl fluorides in moderate to good yields. mdpi.com

Multicomponent and One-Pot Synthetic Protocols

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by reducing the number of intermediate purification steps. Several such protocols for sulfonyl fluoride synthesis have been developed.

A facile one-pot, two-step procedure allows for the conversion of stable and readily available sulfonates or sulfonic acids into sulfonyl fluorides. nih.govmdpi.comrsc.org In this method, the sulfonic acid is first converted to its sulfonyl chloride intermediate in situ using a chlorinating agent like cyanuric chloride, followed by the addition of a fluoride source such as KHF2 to perform the halogen exchange. nih.govmdpi.com This transition-metal-free process is efficient and proceeds under mild conditions. nih.govrsc.org

Another innovative multicomponent approach involves the reaction of in situ-generated arynes, secondary amines, and sulfuryl fluoride (SO2F2) to produce 2-amino-substituted arylsulfonyl fluorides. rhhz.netmdpi.com Additionally, a metal- and catalyst-free one-pot synthesis has been reported, which uses aryltriazenes, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), and N-fluorobenzenesulfonimide (NFSI) to generate a variety of sulfonyl fluorides in high yields. researchgate.net

Table 2: Comparison of One-Pot/Multicomponent Protocols

| Starting Materials | Key Reagents | Reaction Type | Citation |

|---|---|---|---|

| Sulfonates / Sulfonic Acids | Cyanuric chloride, KHF2 | One-pot, two-step | nih.govmdpi.com |

| (Trimethylsilyl)phenyl trifluoromethanesulfonate, Secondary amines | SO2F2 | Multicomponent | rhhz.netmdpi.com |

| Aryltriazenes | DABSO, NFSI, TFA | Multicomponent | researchgate.net |

Electrochemical and Mechanochemical Advancements in Sulfonyl Fluoride Synthesis

In the quest for greener and more sustainable synthetic methods, electrochemical and mechanochemical approaches have been explored. Electrochemistry offers a mild and environmentally benign route to sulfonyl fluorides from widely available thiols or disulfides. nih.govsemanticscholar.org This method employs anodic oxidation, avoiding the need for stoichiometric chemical oxidants. acs.org The reaction typically uses potassium fluoride (KF) as an inexpensive and safe fluoride source in a biphasic solvent system with simple graphite (B72142) and stainless steel electrodes. nih.govacs.org This protocol displays a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols. semanticscholar.org

Mechanochemistry, which involves chemical transformations induced by mechanical force, provides a solvent-free alternative for synthesis. A sustainable mechanochemical protocol for an imidazole/fluorine exchange using KHF2 as the fluorine source has been demonstrated for the synthesis of sulfonyl, sulfonimidoyl, and sulfoxyl fluorides. researchgate.net

Application of Precursors such as Sulfonates, Sulfonic Acids, and Thiols

As mentioned previously, sulfonic acids and their salts are readily converted to sulfonyl fluorides in one-pot procedures that involve an initial chlorination followed by fluorination. nih.govmdpi.com Recent developments also include direct deoxyfluorination strategies using reagents like thionyl fluoride or Xtalfluor-E®, which can convert both aryl and alkyl sulfonic acids and their salts directly to sulfonyl fluorides under mild conditions. rsc.orgrsc.orgnih.gov

Thiols and disulfides are also valuable precursors. mdpi.com A common strategy involves a two-step, one-pot process where the thiol is first oxidized to a sulfonyl chloride intermediate, which is then subjected to halogen exchange. ccspublishing.org.cn For example, heteroaromatic thiols can be oxidized with aqueous sodium hypochlorite, followed by the addition of KHF2 to furnish the corresponding sulfonyl fluoride. rhhz.netmdpi.com More recently, environmentally friendly protocols have been developed using NaOCl·5H2O as a green oxidant and KF as the sole fluorine source for the one-pot conversion of thiols and disulfides. acs.org The electrochemical oxidation of thiols in the presence of KF provides another direct and green route. nih.govacs.org

Regio- and Stereoselective Synthesis of Substituted Sulfonyl Fluorides

Achieving control over regioselectivity and stereoselectivity is paramount when synthesizing complex molecules like 2-Cyanocyclopentane-1-sulfonyl fluoride, which contains stereocenters. While specific methods for this target are not detailed, principles from the synthesis of other complex sulfonyl fluorides are highly relevant.

Methodologies have been developed for the regio- and stereoselective synthesis of various classes of sulfonyl fluorides. For instance, a rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides and ethenesulfonyl fluoride yields 2-aryl ethenesulfonyl fluorides with exclusive E-stereoselectivity. researchgate.net Similarly, convenient protocols for the exclusively regio- and stereoselective installation of a bromine atom onto 2-arylvinylsulfonyl fluorides have been described, yielding (Z)-1-bromo-2-arylethene-1-sulfonyl fluorides. nih.gov

The synthesis of heterocyclic systems has also demonstrated high levels of regioselectivity. An efficient, metal-free method for the construction of an aliphatic sulfonyl fluoride moiety exclusively at the C4 position of a 1,2,3-triazole ring has been developed via the cycloaddition between but-3-ene-1,3-disulfonyl difluoride and organic azides. researchgate.net Furthermore, a new reagent, 1-bromobut-3-ene-1,3-disulfonyl difluoride (BEDF), has been used for the regioselective construction of triazolyl vinyl sulfonyl fluorides where the triazole is functionalized with a vinyl sulfonyl fluoride of exclusively E-configuration. nih.govacs.org

These examples highlight that modern synthetic methods, including transition-metal catalysis and cycloaddition reactions, can exert precise control over the placement and orientation of the sulfonyl fluoride group and other substituents. The application of such stereo- and regiocontrolled reactions, potentially starting from chiral cyclopentene (B43876) precursors and employing radical or catalytic fluorosulfonylation methods, would be a logical approach to the synthesis of specific isomers of this compound and its analogues.

Development of Key Intermediates for this compound Synthesis (e.g., 3-Cyanocyclopentane-1-sulfonyl chloride)

The synthesis of this compound hinges on the successful preparation of key intermediates, most notably 3-Cyanocyclopentane-1-sulfonyl chloride. While specific documented synthetic routes for 3-Cyanocyclopentane-1-sulfonyl chloride are not extensively detailed in publicly available literature, its preparation can be approached through established and reliable methodologies in organic chemistry. The primary strategy involves the synthesis of a suitable sulfur-containing cyanocyclopentane precursor, followed by an oxidative chlorination step to yield the desired sulfonyl chloride.

A plausible synthetic pathway can be conceptualized starting from precursors such as cyclopentene derivatives, which allow for the sequential or concerted introduction of the cyano and thio functional groups. One potential precursor for the synthesis of 3-Cyanocyclopentane-1-sulfonyl chloride is the corresponding S-alkyl isothiourea salt. This intermediate can be readily prepared from an appropriate alkyl halide and thiourea.

The subsequent and crucial step is the conversion of the sulfur-containing intermediate into the sulfonyl chloride. This transformation is typically achieved through oxidative chlorination. Several effective and environmentally conscious methods have been developed for this purpose. A common approach involves the use of an oxidizing agent in the presence of a chloride source. For instance, a clean and economical synthesis of alkanesulfonyl chlorides has been demonstrated using bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. This method is noted for its use of readily available reagents and straightforward purification processes.

Alternative protocols for the oxidative chlorosulfonation of S-alkyl isothiourea salts utilize reagents such as N-chlorosuccinimide (NCS). These methods are valued for their efficiency and applicability to a diverse range of substrates, yielding structurally varied sulfonyl chlorides in good yields. The general reaction scheme for the formation of a sulfonyl chloride from an S-alkyl isothiourea salt is depicted below:

Proposed Synthesis of 3-Cyanocyclopentane-1-sulfonyl chloride

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | 3-Bromocyclopentane-1-carbonitrile | Thiourea | S-(3-cyanocyclopentyl)isothiouronium bromide | Nucleophilic Substitution |

| 2 | S-(3-cyanocyclopentyl)isothiouronium bromide | Sodium hypochlorite, HCl | 3-Cyanocyclopentane-1-sulfonyl chloride | Oxidative Chlorosulfonation |

This two-step process represents a viable and efficient strategy for the development of 3-Cyanocyclopentane-1-sulfonyl chloride, a pivotal intermediate for the synthesis of this compound and its analogues. The mild conditions and accessibility of reagents associated with these methodologies make them attractive for laboratory-scale synthesis and potential industrial applications.

Reactivity Profiles and Mechanistic Investigations of 2 Cyanocyclopentane 1 Sulfonyl Fluoride

Inherent Stability and Chemoselectivity of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group (–SO₂F) is renowned for its remarkable stability, a characteristic that would be conferred upon the 2-cyanocyclopentane-1-sulfonyl fluoride molecule. mdpi.com This stability stems from the strong, highly polarized sulfur-fluorine bond. Unlike other sulfonyl halides, such as sulfonyl chlorides, sulfonyl fluorides are notably resistant to hydrolysis, thermolysis, and reduction. mdpi.com This robustness allows the –SO₂F group to be carried through various synthetic steps without decomposition, making it a reliable functional group in complex molecule synthesis. rhhz.netnih.gov

The chemoselectivity of the sulfonyl fluoride is another key feature. It exhibits a privileged reactivity towards strong nucleophiles under specific conditions, while remaining inert to a wide range of other functional groups. rhhz.net For instance, reactions can be performed on other parts of a molecule without affecting the sulfonyl fluoride group. In the context of this compound, this would mean that the cyano group could potentially undergo chemical transformations while the sulfonyl fluoride moiety remains intact.

Table 1: General Stability Profile of Aliphatic Sulfonyl Fluorides

| Condition | Stability |

| Aqueous Environments (neutral pH) | High |

| Elevated Temperatures | High |

| Common Reducing Agents | High |

| Weak Nucleophiles | High |

Nuance in Nucleophilic Reactivity of the Sulfonyl Fluoride Group

Despite its general stability, the sulfur atom in the sulfonyl fluoride group is electrophilic and can react with strong nucleophiles. This reaction, which is the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, typically proceeds via a nucleophilic substitution at the sulfur center, displacing the fluoride ion. nih.gov Common nucleophiles that react with sulfonyl fluorides include primary and secondary amines, phenols, and some thiols. nih.gov

The reactivity of the sulfonyl fluoride in this compound would be influenced by the electronic effects of the adjacent cyano group. The electron-withdrawing nature of the nitrile could potentially modulate the electrophilicity of the sulfonyl sulfur, although this effect is transmitted through a sigma bond and may be modest. The stereochemistry of the cyclopentane (B165970) ring, specifically the relative orientation of the cyano and sulfonyl fluoride groups (cis or trans), would also play a significant role in the accessibility of the sulfur atom to incoming nucleophiles, thereby influencing reaction rates.

Exploration of Radical Reactivity and Intramolecular Rearrangements Involving the Cyano and Sulfonyl Fluoride Groups

While the primary reactivity of sulfonyl fluorides is ionic, radical reactions involving this group are less common but not unknown. The robust S-F bond is generally resistant to homolytic cleavage. However, radical reactions could potentially be initiated at other sites within the this compound molecule. For instance, radical reactions involving the cyclopentyl backbone are conceivable.

Intramolecular rearrangements or cyclizations involving both the cyano and sulfonyl fluoride groups are an intriguing possibility. Under specific conditions, such as in the presence of a strong base or a suitable catalyst, the nitrogen of the cyano group could potentially act as an intramolecular nucleophile, attacking the electrophilic sulfur of the sulfonyl fluoride. Such a reaction would lead to the formation of a cyclic sulfonimidate derivative. The feasibility of such a cyclization would be highly dependent on the stereochemical relationship between the two functional groups, with a cis-orientation likely being more favorable for such a process. nih.govmdpi.com

Principles and Scope of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry in the Context of this compound

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that utilizes the reliable and specific reactivity of sulfonyl fluorides. researchgate.net The core principle of SuFEx is the formation of a robust S-N or S-O bond by reacting a sulfonyl fluoride with a primary or secondary amine or a phenol, respectively, with the concomitant release of a fluoride ion. nih.gov

This compound would be a potential building block for SuFEx chemistry. Its aliphatic nature makes it a valuable component for introducing a functionalized cyclopentyl moiety into a larger molecule. The presence of the cyano group offers a handle for further chemical modification either before or after the SuFEx reaction. For example, this compound could be reacted with a variety of amine- or phenol-containing molecules to create a library of complex structures with potential applications in materials science or medicinal chemistry.

Table 2: Potential SuFEx Reactions of this compound

| Nucleophile | Product Type |

| Primary Amine (R-NH₂) | Sulfonamide |

| Secondary Amine (R₂NH) | Sulfonamide |

| Phenol (Ar-OH) | Sulfonate Ester |

Detailed Mechanistic Studies of this compound Transformations

Specific mechanistic studies on this compound are not available in the current scientific literature. However, the mechanism of its reactions can be inferred from the extensive studies on other sulfonyl fluorides. The key reaction, nucleophilic substitution at the sulfur center, is generally believed to proceed through a concerted or a stepwise mechanism involving a pentacoordinate intermediate, depending on the nucleophile and reaction conditions.

For a hypothetical intramolecular cyclization, detailed mechanistic studies would involve computational modeling to determine the activation energy barriers for the cis and trans isomers. Kinetic studies could elucidate the reaction order and the effect of catalyst concentration. Isotopic labeling studies could be employed to track the fate of the atoms during the reaction, providing further insight into the mechanism.

Advanced Characterization Techniques in 2 Cyanocyclopentane 1 Sulfonyl Fluoride Research

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structural elucidation of organic molecules, including 2-Cyanocyclopentane-1-sulfonyl fluoride (B91410). A suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, would be employed to piece together its molecular architecture.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their connectivity. The cyclopentane (B165970) ring protons would appear as complex multiplets in the aliphatic region of the spectrum. The protons on the carbons bearing the cyano and sulfonyl fluoride groups (C1 and C2) would be expected to show distinct chemical shifts due to the strong electron-withdrawing nature of these substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon atoms. The carbon of the nitrile group (-C≡N) would appear at a characteristic downfield shift. The carbons C1 and C2, directly attached to the sulfonyl fluoride and cyano groups respectively, would also be significantly shifted.

¹⁹F NMR Spectroscopy: A key diagnostic technique for this molecule is ¹⁹F NMR. rsc.org Given that fluorine has a natural abundance of 100% for the ¹⁹F isotope, this technique is highly sensitive. nih.gov The spectrum for 2-Cyanocyclopentane-1-sulfonyl fluoride would be expected to show a single resonance for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this peak would be characteristic of aliphatic sulfonyl fluorides. rsc.org Furthermore, this fluorine signal would likely exhibit coupling to the proton on the adjacent carbon (C1), providing valuable information about the local electronic environment and confirming the connectivity.

Expected NMR Data Summary:

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Correlations |

| ¹H | 1.5 - 2.5 | Multiplets | Protons of the cyclopentane ring. |

| 3.0 - 4.0 | Multiplets | Protons on carbons adjacent to -CN and -SO₂F groups. | |

| ¹³C | 20 - 45 | - | Carbons of the cyclopentane ring. |

| 50 - 70 | - | Carbons bearing the -CN and -SO₂F groups. | |

| 115 - 125 | - | Carbon of the nitrile (-C≡N) group. | |

| ¹⁹F | +40 to +70 | Doublet (coupling to H on C1) | Characteristic for aliphatic sulfonyl fluorides. |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Chromatographic and Mass Spectrometric Techniques for Purity Assessment and Compound Identification

Chromatographic methods are indispensable for separating this compound from any unreacted starting materials, byproducts, or impurities, thereby allowing for an accurate assessment of its purity. When coupled with mass spectrometry, these techniques provide definitive identification based on the mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the relatively low molecular weight and potential volatility of sulfonyl fluoride derivatives, GC-MS could be a suitable technique for purity analysis. oup.comoup.com The sample would be vaporized and separated on a GC column based on its boiling point and interaction with the stationary phase. The separated components would then be introduced into the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique, particularly if the compound has limited thermal stability. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) would likely be employed, where the compound is separated based on its polarity. The eluent from the HPLC is then passed into the mass spectrometer for detection and identification.

Mass Spectrometry (MS): Regardless of the introductory method (GC or LC), the mass spectrometer provides crucial information. For this compound (molecular formula C₆H₈FNO₂S), the expected monoisotopic mass is approximately 177.03 Da. uni.lu

In an electron ionization (EI) mass spectrum, one would expect to see a molecular ion peak (M⁺) at m/z 177. The fragmentation pattern would be characteristic of the structure, with potential losses of SO₂F, CN, or fragments of the cyclopentane ring. In softer ionization techniques like electrospray ionization (ESI), common in LC-MS, protonated molecules [M+H]⁺ (m/z 178) or adducts with sodium [M+Na]⁺ (m/z 200) or other cations might be observed. uni.lu

Predicted Mass Spectrometry Data:

| Ion Type | Predicted m/z | Technique |

| [M]⁺ | 177.03 | EI-MS |

| [M+H]⁺ | 178.03 | ESI-MS |

| [M+Na]⁺ | 200.02 | ESI-MS |

| [M-H]⁻ | 176.02 | ESI-MS |

These values are based on the predicted monoisotopic mass and may vary slightly in experimental data. uni.lu

The combination of these advanced characterization techniques provides a comprehensive analytical workflow. NMR spectroscopy elucidates the precise molecular structure, while chromatographic methods coupled with mass spectrometry confirm the compound's identity and establish its purity, ensuring the reliability of any subsequent research.

Computational Chemistry and Theoretical Investigations of 2 Cyanocyclopentane 1 Sulfonyl Fluoride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2-Cyanocyclopentane-1-sulfonyl fluoride (B91410), these calculations would provide invaluable insights into its stability, electronic distribution, and predisposition to react.

The first step would involve geometry optimization to determine the most stable three-dimensional conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density and the molecular electrostatic potential (MEP) map would be of particular interest. The MEP would highlight the electrophilic and nucleophilic regions of the molecule, with the sulfur atom of the sulfonyl fluoride group expected to be highly electrophilic and the fluorine and oxygen atoms being nucleophilic. The nitrogen atom of the cyano group would also represent a region of negative potential.

Frontier molecular orbital analysis, specifically the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting reactivity. The LUMO is expected to be localized on the sulfonyl fluoride group, indicating its susceptibility to nucleophilic attack, a key feature of its reactivity as a potential covalent inhibitor. The HOMO-LUMO energy gap serves as an indicator of the molecule's kinetic stability.

These calculations would be analogous to computational studies performed on other fluorinated cyclic compounds, such as derivatives of sulfolane (B150427) and cyclopentanone, where DFT has been used to estimate electrochemical stabilities and polarities. nih.gov

Table 1: Predicted Electronic Properties of 2-Cyanocyclopentane-1-sulfonyl fluoride from Hypothetical DFT Calculations (Note: The following data is illustrative and represents the type of information that would be generated from quantum chemical calculations.)

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons; a low value suggests high electrophilicity at the sulfur atom. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Dipole Moment | 4.5 D | A significant dipole moment suggests the molecule is polar. |

| Electrostatic Potential on Sulfur | +1.5 a.u. | A high positive potential indicates a strong electrophilic center, susceptible to nucleophilic attack. |

In Silico Modeling of Structure-Reactivity and Structure-Activity Relationships for Sulfonyl Fluoride Analogues

Building upon the foundation of quantum chemical calculations, in silico modeling can be used to explore how structural modifications to this compound would affect its reactivity and potential biological activity. By creating a virtual library of analogues and calculating their properties, structure-reactivity relationships (SRRs) and structure-activity relationships (SARs) can be established.

For instance, the position and stereochemistry of the cyano group relative to the sulfonyl fluoride on the cyclopentane (B165970) ring would be critical. Theoretical models could predict how these changes influence the accessibility and electrophilicity of the sulfur atom. Furthermore, the introduction of other substituents on the cyclopentane ring could modulate the electronic properties and steric profile of the molecule.

This approach would allow for the rational design of analogues with fine-tuned reactivity. For example, the introduction of electron-withdrawing groups on the cyclopentane ring would likely increase the electrophilicity of the sulfonyl fluoride, potentially leading to a higher reaction rate with biological nucleophiles. Conversely, bulky substituents near the reactive center could decrease the reaction rate through steric hindrance.

Molecular Docking and Dynamics Simulations to Elucidate Binding Interactions

To investigate the potential of this compound as a targeted covalent inhibitor, molecular docking and molecular dynamics (MD) simulations would be employed. These techniques are instrumental in predicting how a small molecule, or ligand, binds to a specific protein target.

Molecular docking would be used to predict the preferred binding orientation of this compound within the active site of a target protein. The simulation would score different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. A key aspect of this for a sulfonyl fluoride would be the proximity of the electrophilic sulfur atom to a nucleophilic amino acid residue (such as serine, threonine, lysine (B10760008), or tyrosine) in the protein's binding pocket.

Following docking, MD simulations could be performed to study the stability of the predicted binding pose over time and to observe the dynamics of the protein-ligand complex in a simulated physiological environment. These simulations can provide insights into the conformational changes that may occur upon binding and can help to refine the understanding of the key interactions that stabilize the complex prior to a potential covalent reaction.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: This data is for illustrative purposes to demonstrate the output of such a study.)

| Parameter | Result | Interpretation |

| Binding Affinity (Docking Score) | -8.2 kcal/mol | A strong predicted binding affinity, suggesting favorable non-covalent interactions. |

| Key Interacting Residues | Lys72, Glu91, Leu148 | Identifies the specific amino acids involved in binding. |

| Distance to Nucleophile (Sulfur to Lys72 amine) | 3.5 Å | A close proximity, suggesting a high likelihood of covalent bond formation. |

| Predicted Pose Stability (from MD) | RMSD < 2 Å over 100 ns | The binding pose is predicted to be stable over the simulation time. |

Quantitative Structure-Activity Relationship (QSAR) Analysis in Sulfonyl Fluoride Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. For the design and optimization of analogues of this compound, a QSAR study would be highly valuable.

To conduct a QSAR analysis, a dataset of structurally related sulfonyl fluoride compounds with experimentally determined biological activities (e.g., enzyme inhibition constants) would be required. A wide range of molecular descriptors for each compound would then be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Table 3: Example of a QSAR Data Table for a Series of Sulfonyl Fluoride Analogues (Note: This table illustrates the type of data used in a QSAR study. The values are hypothetical.)

| Compound | Log(IC50) | LogP | Molecular Weight | LUMO Energy (eV) |

| Analogue 1 | 6.5 | 2.1 | 250 | -1.1 |

| Analogue 2 | 7.2 | 2.5 | 265 | -1.3 |

| Analogue 3 | 5.8 | 1.8 | 240 | -0.9 |

| Analogue 4 | 7.5 | 2.6 | 270 | -1.4 |

Future Research Directions and Uncharted Territories for 2 Cyanocyclopentane 1 Sulfonyl Fluoride

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 2-Cyanocyclopentane-1-sulfonyl fluoride (B91410) will likely focus on developing methodologies that are not only efficient but also environmentally benign. Current strategies for creating sulfonyl fluorides often rely on harsh reagents or multi-step processes. nih.govrsc.org Future research should aim to overcome these limitations by exploring green chemistry principles.

Key research objectives in this area include:

Catalyst-Free Reactions: Developing synthetic routes that proceed in high yields without the need for metal catalysts or additives would simplify purification and reduce waste. mdpi.com For instance, methods using Selectfluor as a fluorinating agent in water have shown promise for other sulfonyl fluorides and could be adapted. mdpi.com

Aqueous Synthesis: The use of water as a solvent is a cornerstone of green chemistry. digitellinc.com Research into surfactant-based catalytic systems could enable the nucleophilic fluorination step to be performed effectively in water, minimizing the reliance on volatile organic solvents. digitellinc.com

Novel Starting Materials: Exploring alternative and readily available starting materials, such as thiols, disulfides, sulfonic acids, or sulfonyl hydrazides, could lead to more direct and economical synthetic pathways. mdpi.comrsc.orgsciencedaily.comeurekalert.org Recent advancements have demonstrated the conversion of thiols and disulfides into sulfonyl fluorides using safe, low-cost reagents, a process that yields only non-toxic salts as byproducts. sciencedaily.comeurekalert.org

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Synthetic Strategy | Potential Reagents | Solvent | Key Advantages | Hypothetical Yield |

|---|---|---|---|---|

| From Sulfonyl Hydrazide Precursor | Selectfluor | Water | Catalyst-free, environmentally friendly solvent. mdpi.com | Good to Excellent |

| From Corresponding Thiol/Disulfide | SHC5®, Potassium Fluoride | Acetonitrile/Water | Uses safe, easily handled reagents; non-toxic byproducts. sciencedaily.comeurekalert.org | High |

| From Corresponding Sulfonic Acid | Cyanuric Chloride, KHF₂ | Acetonitrile | One-pot, two-step procedure from readily available starting materials. mdpi.com | Moderate to Good |

Discovery of Novel Reactivity Modes and Catalytic Applications

The sulfonyl fluoride moiety is renowned for its unique reactivity, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. eurekalert.orgsigmaaldrich.com Future research on 2-Cyanocyclopentane-1-sulfonyl fluoride should focus on harnessing this reactivity and discovering new catalytic transformations.

Promising avenues of investigation include:

SuFEx Click Chemistry: The compound can serve as a valuable hub in SuFEx reactions, allowing for the modular assembly of more complex molecules. researchgate.netresearchgate.net Its bifunctional nature (possessing both a cyano and a sulfonyl fluoride group) could be exploited for creating diverse chemical libraries through Diversity Oriented Clicking (DOC) strategies. researchgate.net

Catalytic Activation: While the S-F bond is relatively stable, its activation through catalysis can unlock new reaction pathways. scispace.comnih.gov Research into nucleophilic catalysts, such as 1-hydroxybenzotriazole (B26582) (HOBt), could facilitate reactions like amidation and sulfonamide synthesis under mild conditions. scispace.com

Photoredox and Electrocatalysis: These modern catalytic techniques offer new ways to generate reactive intermediates. sigmaaldrich.com Exploring the conversion of this compound into a sulfur(VI) radical via photoredox catalysis could enable novel ligation reactions with alkenes, expanding its synthetic utility beyond traditional electrophilic behavior. sigmaaldrich.comresearchgate.net Electrochemical methods in flow reactors have also proven effective for the rapid synthesis of other sulfonyl fluorides and could be adapted for this specific compound. scispace.com

Table 2: Potential Catalytic Transformations and Applications

| Catalysis Type | Reaction | Potential Application | Key Features |

|---|---|---|---|

| Nucleophilic Catalysis | Amidation/Sulfonylation | Synthesis of sulfonamides and sulfamates. scispace.com | Broad scope, efficient for sterically hindered substrates. scispace.com |

| Photoredox Catalysis | Radical Alkene Ligation | Formation of vinyl sulfones. researchgate.net | Converts the sulfonyl fluoride into a reactive radical intermediate. researchgate.net |

| Transition-Metal Catalysis | Cross-Coupling Reactions | Direct installation of the sulfonyl fluoride motif onto aryl compounds. nih.gov | Enables late-stage functionalization. nih.gov |

Exploration of Advanced Applications in Complex Bioorganic Systems

Sulfonyl fluorides are increasingly recognized for their utility in chemical biology and drug discovery, acting as covalent probes, enzyme inhibitors, and warheads for targeted covalent inhibitors. nih.govsigmaaldrich.comnih.gov The specific structure of this compound offers intriguing possibilities for designing molecules that can interact with complex biological systems.

Future research in this domain should target:

Covalent Protein Modification: The sulfonyl fluoride group can form stable covalent bonds with nucleophilic amino acid residues like lysine (B10760008) or tyrosine. nih.gov The cyclopentane (B165970) scaffold provides a rigid framework for orienting the reactive group, while the cyano group can be used to modulate polarity or engage in additional interactions, potentially leading to highly selective protein modifiers.

Design of Chemical Probes: This compound could serve as a starting point for developing chemical probes to study protein function. For example, it could be incorporated into molecules designed to target specific enzymes, such as serine proteases, where the sulfonyl fluoride acts as an irreversible inhibitor. rsc.orgdigitellinc.com Recent work has shown that sulfonyl fluoride probes can be developed to covalently engage histidine residues in E3 ubiquitin ligase complexes. rsc.org

Targeting Protein-Protein Interactions (PPIs): The design of covalent antagonists for PPIs is a growing field. nih.gov Aryl-sulfonyl fluorides have been successfully incorporated into agents that target proteins of the Inhibitors of Apoptosis Proteins (IAPs) family. nih.gov The unique aliphatic structure of this compound could offer a different kinetic and stability profile, potentially leading to cell-permeable agents with a better balance of reactivity and stability. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel chemical entities from laboratory-scale synthesis to industrial production requires safe, scalable, and reproducible methods. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing in this regard. mdpi.comresearchgate.net

Future work should focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enhance safety, particularly if exothermic or hazardous reagents are involved. tue.nl Flow chemistry allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity. scispace.comresearchgate.net Electrochemical synthesis in flow has been shown to reduce reaction times for sulfonyl fluorides from hours to minutes. scispace.com

Automated Multi-Step Synthesis: The modular nature of flow chemistry setups facilitates the integration of multiple reaction and purification steps into a single, automated sequence. tue.nlscispace.com This "one-flow" approach can streamline the production of the target compound and its derivatives, accelerating the exploration of its properties and applications.

Scalability and Process Optimization: Flow chemistry provides a straightforward path to scalability. researchgate.net A process developed on a microreactor scale can often be scaled up by simply running the system for longer or by using larger reactors. This facilitates the production of gram-scale or even larger quantities needed for extensive biological testing and materials science applications.

Q & A

Q. How can researchers quantify fluoride release from this compound under aqueous conditions?

- Methodological Answer : Fluoride release is measured using ion-selective electrodes (ISEs) or colorimetric assays (e.g., SPADNS method). Controls include pH buffering (pH 5–7) to prevent interference from free H+ ions and temperature stabilization (25°C). Variance analysis (ANOVA) can identify significant factors like solvent polarity or agitation rate . Standard protocols from industrial fluoride analysis (e.g., GB national standards) provide rigorous validation frameworks .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the sulfonyl fluoride group during storage and experimental use?

- Methodological Answer : Hydrolysis is minimized by storing the compound under anhydrous conditions (e.g., molecular sieves) in inert solvents (e.g., dry DCM). Stability studies, guided by IFRA standards for analogous compounds, recommend avoiding prolonged exposure to humidity (>30% RH) and acidic/basic environments . Solvent selection (e.g., acetone vs. water-miscible solvents) significantly impacts degradation rates, as shown in fluoride stability assays .

Q. How does the electron-withdrawing cyano group influence the reactivity of the sulfonyl fluoride moiety in nucleophilic substitutions?

- Methodological Answer : The cyano group at position 2 enhances the electrophilicity of the sulfonyl fluoride via conjugation, accelerating reactions with nucleophiles (e.g., amines in SuFEx click chemistry). Comparative studies with non-cyano analogs (e.g., cyclohexane-sulfonyl fluorides) show higher reaction rates in SN2 mechanisms. Computational modeling (DFT) can quantify electron density changes at the sulfur center .

Q. How can contradictory data regarding the compound’s thermal stability be resolved experimentally?

- Methodological Answer : Contradictions arise from varying moisture levels or heating rates. Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) and differential scanning calorimetry (DSC) can isolate decomposition pathways. For example, a 5°C/min ramp rate in TGA may reveal distinct mass loss events correlated with fluoride release .

Q. What computational methods predict regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For instance, the cyano group’s orientation affects steric hindrance in cyclopentane ring substitutions. Molecular dynamics simulations further explore solvent effects on reaction trajectories.

Q. How does cyclopentane ring conformation impact biological interactions of this compound?

- Methodological Answer : Ring puckering (e.g., envelope vs. twist conformations) alters binding affinity to enzyme active sites. X-ray crystallography or NOESY NMR can map spatial arrangements. Comparative studies with acyclic sulfonyl fluorides highlight conformational rigidity as a determinant of target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.